Annonacin A
Overview
Description
Annonacin A is a naturally occurring chemical compound found in certain fruits of the Annonaceae family, such as pawpaw, custard apples, and soursop.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Annonacin A involves several steps, starting from simpler organic molecules. The process typically includes the formation of the core lactone structure, followed by the addition of various hydroxy and alkyl groups. Key steps often involve aldol condensations, Michael additions, and selective reductions. Reaction conditions usually require controlled temperatures, specific catalysts, and protective group strategies to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. extraction from the fruits of Annona species is a more practical approach. This involves solvent extraction, followed by purification techniques such as column chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Annonacin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially leading to less toxic or more potent analogs.
Substitution: Substitution reactions can introduce new functional groups, enhancing its solubility or bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various alkyl halides and nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Annonacin A is used to investigate cellular processes, particularly those involving mitochondrial function and apoptosis.
Medicine: Its neurotoxic properties are of interest in studying neurodegenerative diseases, while its anticancer activity is being explored for potential therapeutic applications.
Mechanism of Action
Annonacin A exerts its effects primarily through inhibition of mitochondrial complex I (NADH-dehydrogenase). This inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can induce cell death through apoptosis or necrosis. The compound also affects the distribution of the protein tau, which is associated with neurodegenerative diseases .
Comparison with Similar Compounds
Annonacin A is unique among acetogenins due to its specific structure and potent biological activities. Similar compounds include:
Bullatacin: Another acetogenin with strong anticancer properties.
Squamocin: Known for its insecticidal activity.
Asimicin: Exhibits both neurotoxic and anticancer effects.
Compared to these compounds, this compound is particularly noted for its neurotoxicity and its role in atypical Parkinsonism observed in populations consuming annonaceous fruits .
Properties
IUPAC Name |
2-methyl-4-[2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODZYPOIPVPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926943 | |
Record name | 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Asitrilobin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
130853-76-8 | |
Record name | Annonacin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130853768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
65.3 - 68.4 °C | |
Record name | Asitrilobin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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